molecular formula C10H20N2O2S B13658524 Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate

Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate

Cat. No.: B13658524
M. Wt: 232.35 g/mol
InChI Key: VWOISUIHNPDFKQ-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis and various industrial applications. This compound is particularly interesting due to its unique structure, which includes a tert-butyl group, an amino group, and a thioxo group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide. This reaction leads to the formation of an acyl azide intermediate, which undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate. The isocyanate derivative formed is then trapped to give the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly reagents and catalysts is often preferred to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The carbamate group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Substituted carbamates and ureas.

Scientific Research Applications

Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The thioxo group may also interact with thiol groups in proteins, leading to the formation of disulfide bonds and altering protein function.

Comparison with Similar Compounds

Similar Compounds

    Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.

    Tert-butyl (4-ethynylphenyl)carbamate: Another carbamate with an ethynyl group, used in organic synthesis.

    Tert-butyl (2-hydroxyethyl)(methyl)carbamate: A carbamate with a hydroxyethyl group, used in various chemical reactions.

Uniqueness

Tert-butyl (4-amino-4-thioxobutan-2-yl)(methyl)carbamate is unique due to the presence of both an amino group and a thioxo group, which provide distinct reactivity and potential biological activity. Its structure allows for versatile applications in different fields, making it a valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C10H20N2O2S

Molecular Weight

232.35 g/mol

IUPAC Name

tert-butyl N-(4-amino-4-sulfanylidenebutan-2-yl)-N-methylcarbamate

InChI

InChI=1S/C10H20N2O2S/c1-7(6-8(11)15)12(5)9(13)14-10(2,3)4/h7H,6H2,1-5H3,(H2,11,15)

InChI Key

VWOISUIHNPDFKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=S)N)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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